5-bromo-3-(2-methoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-BROMO-3-[(2-METHOXYPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a bromine atom, a methoxyphenyl group, and a dihydroindolone structure, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
The synthesis of 5-BROMO-3-[(2-METHOXYPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps. One common method includes the following steps:
Chemical Reactions Analysis
5-BROMO-3-[(2-METHOXYPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: Indole derivatives are known for their antiviral, anticancer, and anti-inflammatory properties. This compound could be explored for similar activities.
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its unique structure.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-BROMO-3-[(2-METHOXYPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. Indole derivatives typically bind to various receptors and enzymes, modulating their activity . The bromine and methoxy groups may enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
5-Bromo-2-methoxyphenyl derivatives: These compounds share the bromine and methoxy groups but differ in their core structures.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure but different functional groups.
Indole-2-carboxylate derivatives: These compounds have similar biological activities and are used in various medicinal applications.
5-BROMO-3-[(2-METHOXYPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE stands out due to its unique combination of functional groups, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C17H16BrNO2 |
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Molecular Weight |
346.2 g/mol |
IUPAC Name |
5-bromo-3-[(2-methoxyphenyl)methyl]-1-methyl-3H-indol-2-one |
InChI |
InChI=1S/C17H16BrNO2/c1-19-15-8-7-12(18)10-13(15)14(17(19)20)9-11-5-3-4-6-16(11)21-2/h3-8,10,14H,9H2,1-2H3 |
InChI Key |
JBQBOZHOJCJIKL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(C1=O)CC3=CC=CC=C3OC |
Origin of Product |
United States |
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